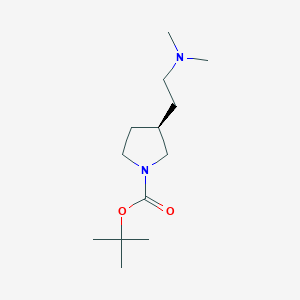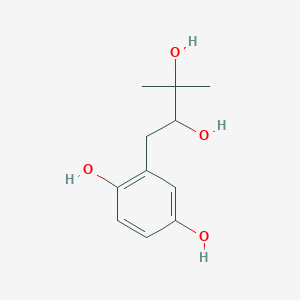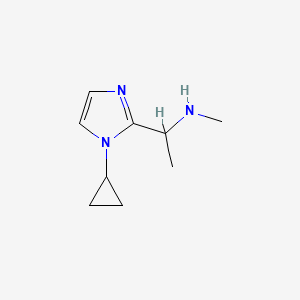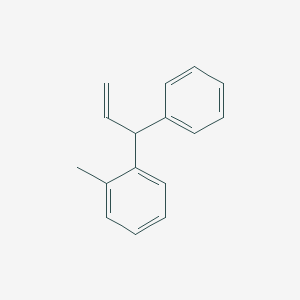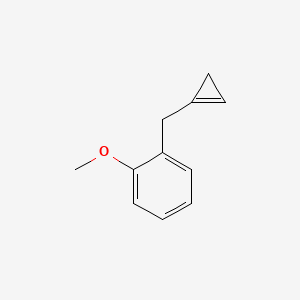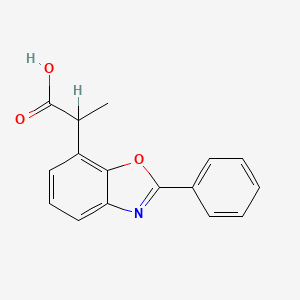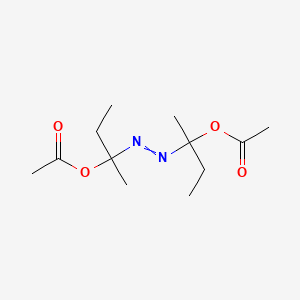
1,1'-Azobis(1-methylpropyl) diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Azobis(1-methylpropyl) diacetate is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used as radical initiators in various chemical reactions, particularly in polymerization processes. This compound is known for its ability to decompose and generate free radicals, which makes it valuable in initiating radical polymerization reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-Azobis(1-methylpropyl) diacetate can be synthesized through a reaction involving the corresponding azo compound and acetic anhydride. The reaction typically occurs under controlled temperature conditions to ensure the stability of the product. The general synthetic route involves the following steps:
Formation of the azo compound: The starting material, 1-methylpropylamine, undergoes a diazotization reaction to form the corresponding diazonium salt.
Coupling reaction: The diazonium salt is then coupled with another molecule of 1-methylpropylamine to form the azo compound.
Acetylation: The azo compound is acetylated using acetic anhydride to yield 1,1’-Azobis(1-methylpropyl) diacetate.
Industrial Production Methods
In industrial settings, the production of 1,1’-Azobis(1-methylpropyl) diacetate involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield.
Chemical Reactions Analysis
Types of Reactions
1,1’-Azobis(1-methylpropyl) diacetate primarily undergoes decomposition reactions to generate free radicals. These free radicals can then participate in various types of reactions, including:
Radical polymerization: Initiates the polymerization of monomers to form polymers.
Oxidation: The free radicals can react with oxygen to form peroxides.
Substitution: The free radicals can substitute hydrogen atoms in organic molecules.
Common Reagents and Conditions
Radical polymerization: Typically carried out in the presence of monomers such as styrene, methyl methacrylate, or acrylonitrile. The reaction is often conducted at elevated temperatures (50-80°C) to facilitate the decomposition of the azo compound.
Oxidation: Requires the presence of oxygen or other oxidizing agents. The reaction conditions may vary depending on the desired product.
Substitution: Involves the use of organic substrates that can undergo radical substitution reactions. The reaction conditions are optimized to ensure the stability of the free radicals.
Major Products Formed
Polymers: The primary products formed during radical polymerization reactions.
Peroxides: Formed during oxidation reactions.
Substituted organic compounds: Formed during radical substitution reactions.
Scientific Research Applications
1,1’-Azobis(1-methylpropyl) diacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a radical initiator in the synthesis of polymers and copolymers. It is also employed in the study of radical reactions and mechanisms.
Biology: Utilized in the preparation of polymeric nanoparticles for drug delivery and other biomedical applications.
Medicine: Investigated for its potential use in controlled drug release systems and as a component in medical devices.
Industry: Applied in the production of plastics, adhesives, coatings, and other polymer-based materials.
Mechanism of Action
The mechanism of action of 1,1’-Azobis(1-methylpropyl) diacetate involves the decomposition of the azo compound to generate free radicals. The decomposition process can be represented as follows: [ \text{R-N=N-R} \rightarrow 2 \text{R} \cdot ] where R represents the 1-methylpropyl group. The generated free radicals can then initiate radical polymerization reactions by reacting with monomers to form polymer chains. The free radicals can also participate in other radical-mediated reactions, such as oxidation and substitution.
Comparison with Similar Compounds
1,1’-Azobis(1-methylpropyl) diacetate can be compared with other azo compounds, such as:
2,2’-Azobis(2-methylpropionitrile):
1,1’-Azobis(cyclohexanecarbonitrile): Another azo compound used as a radical initiator, particularly in organic solvents.
2,2’-Azobis(2-methylbutyronitrile): Used for initiation of reactions taking place in organic solvents.
The uniqueness of 1,1’-Azobis(1-methylpropyl) diacetate lies in its specific decomposition temperature and the nature of the free radicals it generates, which can influence the kinetics and outcomes of the reactions it initiates.
Properties
CAS No. |
57908-48-2 |
|---|---|
Molecular Formula |
C12H22N2O4 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
2-(2-acetyloxybutan-2-yldiazenyl)butan-2-yl acetate |
InChI |
InChI=1S/C12H22N2O4/c1-7-11(5,17-9(3)15)13-14-12(6,8-2)18-10(4)16/h7-8H2,1-6H3 |
InChI Key |
ATFXTFMLMZLRII-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(N=NC(C)(CC)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


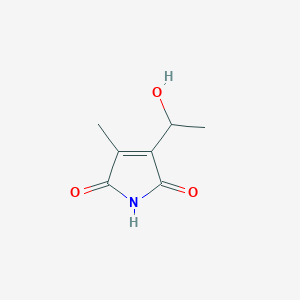
![(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanamine](/img/structure/B13949796.png)
![2-Chloro-1-(1,5-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)propan-1-one](/img/structure/B13949800.png)
![2-Chloro-1-(8-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13949805.png)
![3-Oxa-1-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13949808.png)



